molecular formula C13H24O4 B13805643 Octyl 2-acetyloxypropanoate CAS No. 6283-90-5

Octyl 2-acetyloxypropanoate

Cat. No.: B13805643
CAS No.: 6283-90-5
M. Wt: 244.33 g/mol
InChI Key: UMNCSZZKGJUPKA-UHFFFAOYSA-N
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Description

Octyl 2-acetyloxypropanoate: is an ester compound with the molecular formula C13H24O4 and a molecular weight of 244.33 g/mol . . This compound is characterized by its ester functional group, which is commonly found in various natural and synthetic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octyl 2-acetyloxypropanoate typically involves the esterification of 2-acetyloxypropanoic acid with octanol . The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of immobilized enzymes, such as lipases , has also been explored for the eco-friendly synthesis of esters, including this compound .

Chemical Reactions Analysis

Types of Reactions: Octyl 2-acetyloxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield and .

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as or .

    Reduction: in anhydrous conditions.

Major Products Formed:

    Hydrolysis: 2-acetyloxypropanoic acid and octanol.

    Transesterification: A different ester and alcohol.

    Reduction: 2-acetyloxypropanol and octanol.

Scientific Research Applications

Octyl 2-acetyloxypropanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential as a substrate in enzymatic reactions involving esterases and lipases.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the synthesis of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of octyl 2-acetyloxypropanoate primarily involves the hydrolysis of the ester bond. In biological systems, this hydrolysis is catalyzed by enzymes such as esterases and lipases , resulting in the release of 2-acetyloxypropanoic acid and octanol . These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Octyl 2-acetyloxypropanoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its ability to undergo hydrolysis and transesterification reactions makes it a versatile compound in various applications.

Properties

CAS No.

6283-90-5

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

octyl 2-acetyloxypropanoate

InChI

InChI=1S/C13H24O4/c1-4-5-6-7-8-9-10-16-13(15)11(2)17-12(3)14/h11H,4-10H2,1-3H3

InChI Key

UMNCSZZKGJUPKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C)OC(=O)C

Origin of Product

United States

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